1-ベンジル-2-エチルピペラジン

説明

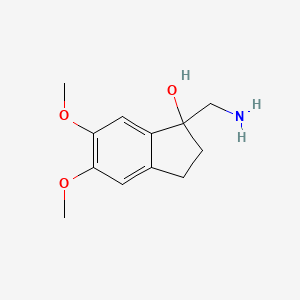

1-Benzyl-2-ethylpiperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Benzyl-2-ethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-2-ethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学:ブロックバスター医薬品の合成

1-ベンジル-2-エチルピペラジンなどの誘導体を含むピペラジン部分は、いくつかのブロックバスター医薬品の重要な構成要素です 。イマチニブ(グリベックとして販売)やシルデナフィル(バイアグラ)などの化合物におけるその存在は、創薬におけるその重要性を強調しています。特に窒素位置に置換基を持つピペラジンの構造的多様性は、医薬品化学におけるその広範な用途に貢献しています。

薬物動態:薬物プロファイルの強化

ピペラジン誘導体は、薬物候補の薬理学的および薬物動態的プロファイルを改善することが知られています 。ピペラジン環の窒素原子は水素結合供与体/受容体として働き、生物学的受容体との相互作用を強化し、水溶性を高め、バイオアベイラビリティを向上させることができます。

創薬:C–H官能基化

ピペラジン環のC–H官能基化の最近の進歩により、官能基化ピペラジンを合成するための新たな道が開かれました 。この方法は、ピペラジンツールボックスを拡張し、1-ベンジル-2-エチルピペラジンの合成を含む、医薬品化学研究におけるより広範な応用を可能にします。

キナーゼ阻害剤:標的療法

ピペラジン含有薬は、多くの場合、キナーゼ阻害剤として作用し、がんなどの疾患の標的療法において重要な役割を果たしています 。ピペラジンベースの合成物の化学反応性は、分子への組み込みを容易にし、キナーゼ阻害剤の合成において価値のあるものとなっています。

受容体モジュレーター:治療的応用

ピペラジン環は、薬物において塩基性および親水性基として使用され、標的巨大分子の相互作用を最適化しています 。これは、1-ベンジル-2-エチルピペラジンを含むピペラジン誘導体を、さまざまな治療用途の受容体モジュレーターの開発において不可欠なものにしています。

合成化学:創薬における汎用性

合成化学におけるピペラジンの取り扱いやすさは、十分に文書化されています 。ピペラジンの構造的および立体配座的特性は、創薬における薬理活性基を適切な位置に配置するための汎用的な部分にするため、1-ベンジル-2-エチルピペラジン誘導体の作成を含みます。

作用機序

Target of Action

The primary targets of 1-Benzyl-2-ethylpiperazine are the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Mode of Action

1-Benzyl-2-ethylpiperazine interacts with its targets in a similar fashion to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation .

Biochemical Pathways

These changes can have downstream effects on mood, behavior, and other physiological processes .

Pharmacokinetics

It is known that the compound is metabolized in the liver and excreted through the kidneys . The bioavailability, distribution, metabolism, and excretion (ADME) properties of 1-Benzyl-2-ethylpiperazine can impact its bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of 1-Benzyl-2-ethylpiperazine’s action are largely due to its interaction with the serotonergic and dopaminergic systems. This can lead to increased serotonin concentrations in the extracellular fluids surrounding the cell, resulting in increased activation . The compound is known to have euphoriant and stimulant properties .

生化学分析

Biochemical Properties

Piperazine derivatives have been studied for their antiproliferative activity in various tumor cell lines .

Cellular Effects

Benzylpiperazine, a related compound, is known to have euphoriant and stimulant properties . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation of the surrounding serotonin receptors .

Molecular Mechanism

Reactions at the benzylic position, such as those that might occur with 1-Benzyl-2-ethylpiperazine, have been studied . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Dosage Effects in Animal Models

The dose-effect relationship is a major goal of clinical pharmacology and is crucial for understanding the therapeutic effects of a drug .

Metabolic Pathways

Metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .

Transport and Distribution

The study of flow characteristics of light particle slurries, such as 1-Benzyl-2-ethylpiperazine, is important for determining the recommended flow velocity for safe and energy-saving transport .

Subcellular Localization

Subcellular localization prediction is an active area of research in bioinformatics, incorporating the latest advances in machine learning and proteomics .

特性

IUPAC Name |

1-benzyl-2-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-13-10-14-8-9-15(13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNXMSHPLCRYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656938 | |

| Record name | 1-Benzyl-2-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031926-99-4 | |

| Record name | 1-Benzyl-2-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519631.png)

![(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1519637.png)

![tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1519641.png)

![3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B1519642.png)

![2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B1519648.png)